molecular formula C11H18ClN3 B1433763 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine CAS No. 73084-03-4

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

Cat. No.: B1433763
CAS No.: 73084-03-4
M. Wt: 227.73 g/mol
InChI Key: VQGDXNFMWSFZSX-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a chemical compound with the molecular formula C11H18ClN3 . It is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazine ring substituted with two tert-butyl groups and one chlorine atom . The molecular weight of the compound is 227.73400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 227.73400, but other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine has been synthesized in various forms, exploring different substituents and linkages. For example, Shastin et al. (1998) developed chloro, bromo, and methyl derivatives of this compound, highlighting the versatility of its synthesis (Shastin, Godovikova, & Korsunskii, 1998). Similarly, Werlé et al. (2017) reported on the synthesis of a sterically demanding triazine with coordinating substituents (Werlé et al., 2017).

  • Structural Characterization : The structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine, a related compound, has been studied using various spectroscopic methods, revealing insights into its chemical behavior and stability (Shastin et al., 2006).

Applications in Material Science

  • Polymer Blend Performance : The compound has been used in synthesizing blends with polypropylene, enhancing antiphoto-oxidative and thermal oxidation stability. This indicates its potential application in improving the durability and performance of polymers (Xue-chuan, 2003); (Ya & Yong, 2001).

Catalysis and Organic Reactions

  • Use in Organic Synthesis : Its derivatives have been employed in various organic synthesis processes, such as the preparation of triazine/carbazole-based bipolar molecules for applications in organic light-emitting diodes (OLEDs) (Lu et al., 2015).

  • Oxidizing Agent : A polymer containing a dichlorotriazine moiety derived from this compound has been used as an oxidizing agent, showing potential in various chemical transformations (Kondo et al., 1995).

Environmental Applications

  • Degradation Pathways Study : It has been a subject of study in the context of environmental degradation pathways, particularly in constructed wetlands, indicating its relevance in environmental chemistry and ecotoxicology (Gikas et al., 2012).

Safety and Hazards

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Cellular Effects

The effects of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns. This disruption can result in altered cellular metabolism and potentially lead to cell death or dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound binds to the active sites of enzymes, preventing their normal function. This inhibition can result in the accumulation of substrates and a decrease in the production of specific products. Additionally, this compound can affect transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a specific dosage level results in a significant change in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism and the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. For instance, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular metabolism .

Properties

IUPAC Name

2,4-ditert-butyl-6-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDXNFMWSFZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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